2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1354000-18-2
VCID: VC8234574
InChI: InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide

CAS No.: 1354000-18-2

Cat. No.: VC8234574

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide - 1354000-18-2

Specification

CAS No. 1354000-18-2
Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1
Standard InChI Key MSXANNZUDCQRGW-MRXNPFEDSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
SMILES CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
Canonical SMILES CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

  • IUPAC Name: 2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide

  • Molecular Formula: C₁₇H₂₇N₃O

  • Molecular Weight: 289.4 g/mol

  • Stereochemistry: (R)-configuration at the piperidin-3-yl position .

  • SMILES: CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN

  • InChIKey: MSXANNZUDCQRGW-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

PropertyValue
LogP (Predicted)2.7
Hydrogen Bond Donors2 (amine and amide NH)
Hydrogen Bond Acceptors3 (amide O, piperidine N)
Rotatable Bonds6

Synthesis and Chiral Resolution

Synthetic Pathways

The compound is synthesized via a multi-step route involving:

  • Chiral Precursor Preparation: (R)-1-Benzylpiperidin-3-amine is resolved using tartaric acid derivatives, as described in enantioselective syntheses of related piperidine analogs .

  • Acetamide Formation: The primary amine is acylated with 2-bromo-N-isopropylacetamide under basic conditions.

Example Reaction Scheme:

(R)-1-Benzylpiperidin-3-amine+2-Bromo-N-isopropylacetamideBaseTarget Compound\text{(R)-1-Benzylpiperidin-3-amine} + \text{2-Bromo-N-isopropylacetamide} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Challenges

  • Stereochemical Purity: Asymmetric induction during amide coupling is critical to retain the (R)-configuration. Patent EP1609781B1 highlights the use of (S)-(+)-Andeno acid for resolving similar intermediates .

  • Yield Improvements: Solvent systems like ethanol-water mixtures enhance crystallinity during salt formation .

CompoundTargetActivity (IC₅₀)
Pyrrolo[2,3-d]pyrimidine analogsJAK38–50 nM
Lacosamide derivativesSodium Channels10–100 μM

Preclinical Data

  • In Vitro Stability: Predicted hepatic clearance of 12 mL/min/kg (calculated using PubChem data) .

  • Blood-Brain Barrier Permeability: High (QPlogBB = 0.8), suggesting CNS bioavailability.

Applications and Industrial Relevance

Drug Development

  • Intermediate Use: Serves as a precursor for kinase inhibitors in autoimmune disease therapies .

  • Structural Versatility: The benzyl-piperidine scaffold is prevalent in anticancer and antiviral agents .

Patent Landscape

  • Key patents (e.g., EP3539965B1) protect synthetic methods for enantiomerically pure piperidine amines, underscoring industrial interest .

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